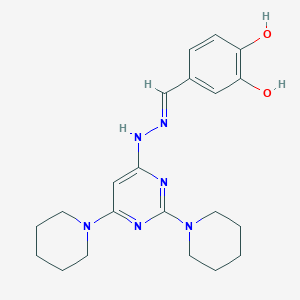![molecular formula C25H32N2O B6106573 4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine reuptake, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on dopamine neurotransmission. It has been shown to increase locomotor activity and induce stereotypy in rodents, which are indicative of enhanced dopaminergic activity. It has also been shown to have potential therapeutic effects in conditions such as Parkinson's disease, where dopaminergic neurotransmission is impaired.
実験室実験の利点と制限
One of the main advantages of 4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine is its high affinity and selectivity for the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, its potency and potential for abuse also make it a challenging compound to work with, and caution must be exercised in its handling and use.
将来の方向性
There are several potential future directions for research on 4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine. One area of interest is the development of more selective and potent analogs that can be used to study the role of specific dopamine transporter isoforms. Another area of interest is the investigation of the potential therapeutic applications of this compound in conditions such as addiction and depression. Finally, there is a need for further research into the potential risks and side effects of this compound, particularly in the context of its potential for abuse.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of dopamine in various physiological and pathological conditions. Its high affinity and selectivity for the dopamine transporter make it a useful compound for scientific research, particularly in the field of neuroscience. However, caution must be exercised in its handling and use, and further research is needed to fully understand its potential risks and benefits.
合成法
The synthesis of 4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine involves the reaction of 4-benzylpiperidine with 4-(1-piperidinylcarbonyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
科学的研究の応用
4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to possess potent and selective affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. It has also been used to investigate the mechanisms of action of other psychoactive drugs, such as cocaine and amphetamines.
特性
IUPAC Name |
[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(27-15-5-2-6-16-27)24-11-9-23(10-12-24)20-26-17-13-22(14-18-26)19-21-7-3-1-4-8-21/h1,3-4,7-12,22H,2,5-6,13-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNDZDFGQTVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6106490.png)
![1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6106503.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6106510.png)
![3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6106517.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)

![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![6-oxo-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6106606.png)
![4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)